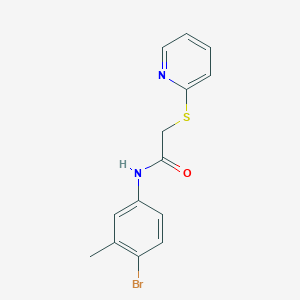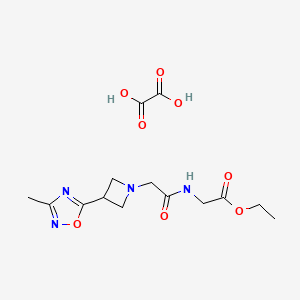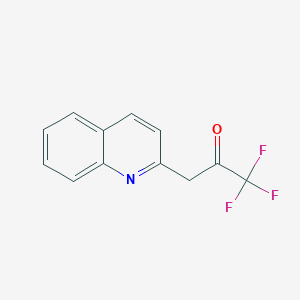![molecular formula C24H32N2O5 B2754979 N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(2,3,4-trimethoxyphenyl)propanamide CAS No. 1796970-91-6](/img/structure/B2754979.png)
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(2,3,4-trimethoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(2,3,4-trimethoxyphenyl)propanamide is a synthetic organic compound that features a piperidine ring and a trimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(2,3,4-trimethoxyphenyl)propanamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the use of methoxy-substituted aniline derivatives.
Coupling with Trimethoxyphenyl Group: The piperidine intermediate is then coupled with a trimethoxyphenyl derivative through a series of condensation reactions. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Final Amide Formation: The final step involves the formation of the amide bond between the piperidine and trimethoxyphenyl groups. This is typically achieved through the use of amide coupling reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
化学反应分析
Types of Reactions
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(2,3,4-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated aromatic compounds.
科学研究应用
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(2,3,4-trimethoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its bioactive properties against various diseases.
Biological Research: The compound is used in studies related to its effects on cellular pathways and molecular targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other bioactive compounds or as a reference standard in analytical chemistry.
作用机制
The mechanism of action of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(2,3,4-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s trimethoxyphenyl group is known to interact with various biological targets, potentially leading to inhibition or modulation of their activity.
相似化合物的比较
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound shares structural similarities with N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(2,3,4-trimethoxyphenyl)propanamide, particularly in the presence of a piperidine ring and aromatic substituents.
Trimethoprim: Contains the trimethoxyphenyl group and is used as an antibiotic.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring and a trimethoxyphenyl group, which may confer distinct bioactive properties compared to other similar compounds.
属性
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(2,3,4-trimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5/c1-28-20-6-5-15-26(16-20)19-11-9-18(10-12-19)25-22(27)14-8-17-7-13-21(29-2)24(31-4)23(17)30-3/h7,9-13,20H,5-6,8,14-16H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECUSYZWEWSXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2754896.png)



![1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone](/img/structure/B2754905.png)
![5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2754908.png)
![4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2754909.png)

![8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2754912.png)

![2-Chloro-1-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2754916.png)
![2-[4-(azepane-1-sulfonyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2754917.png)
![N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2754918.png)
![N-(tert-butyl)-2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2754919.png)
